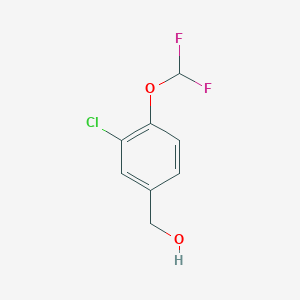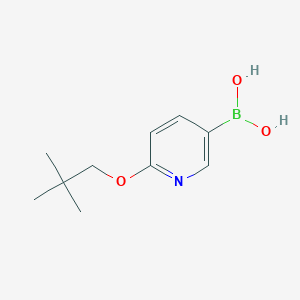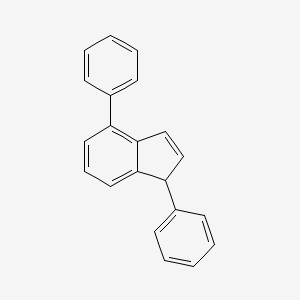
1,4-Diphenyl-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diphenyl-indene is a synthetic compound with a variety of applications in the fields of chemistry, biology, and medicine. It is a polycyclic aromatic hydrocarbon (PAH) that is composed of two benzene rings and a single phenyl group. The compound is highly stable and has a low toxicity profile, making it an attractive choice for laboratory experiments. This compound has been used in a variety of applications such as synthesis, drug development, and nanotechnology.
Scientific Research Applications
1,4-Diphenyl-indene has been used in a variety of scientific research applications due to its low toxicity and stability. It has been used as a model compound for studying the structure and reactivity of 1,4-Diphenyl-indenes, as well as for studying the interactions between 1,4-Diphenyl-indenes and other molecules. Additionally, this compound has been used as a starting material for the synthesis of other compounds, such as drugs, dyes, and nanomaterials.
Mechanism of Action
The mechanism of action of 1,4-diphenyl-indene is not well understood. However, it is believed to interact with cellular receptors and enzymes, resulting in changes in the biochemical and physiological processes of the cell. In addition, it has been suggested that the compound may act as an antioxidant, protecting cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, studies have shown that the compound has a variety of effects on cells, including changes in cell metabolism, gene expression, and cell growth. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
1,4-Diphenyl-indene has a number of advantages for laboratory experiments. It is a highly stable compound with a low toxicity profile, making it a safe choice for experiments. Additionally, it is relatively inexpensive and easy to synthesize, making it an attractive choice for research. However, the compound has a number of limitations. Its mechanism of action is not well understood, making it difficult to predict the effects of the compound on cells. Additionally, it is not known to interact with any known receptors or enzymes, making it difficult to study the compound’s effects on biochemical and physiological processes.
Future Directions
The potential future directions for 1,4-diphenyl-indene include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development and nanotechnology. Additionally, further research into the synthesis of the compound could lead to more efficient methods of production. Finally, further research into the interactions between this compound and other molecules could lead to a better understanding of the compound’s effects on cells.
Synthesis Methods
The synthesis of 1,4-diphenyl-indene is a multi-step process that involves the reaction of benzene with a phenyl group and a base. The reaction typically begins with the reaction of a phenyl group with an anhydrous base, such as sodium hydroxide or potassium hydroxide. This reaction produces a phenoxide ion, which is then reacted with benzene to produce the desired product. The product is then purified by recrystallization and the purity of the product is determined by spectroscopy.
properties
IUPAC Name |
1,4-diphenyl-1H-indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16/c1-3-8-16(9-4-1)18-12-7-13-20-19(14-15-21(18)20)17-10-5-2-6-11-17/h1-15,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCRQGLOOMIJJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C=CC3=C(C=CC=C23)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B6327384.png)


![tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6327393.png)
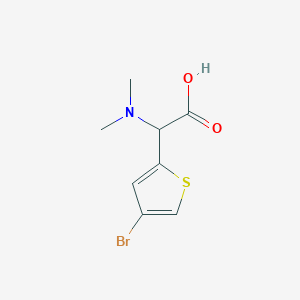

![tert-Butyl 1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B6327416.png)

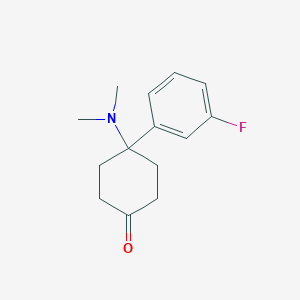

![2,2'-Oxybis[N,N-dimethyl-acetamide]](/img/structure/B6327466.png)
